N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide
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Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a nitro group, and a benzotriazole moiety, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6-nitro-1H-1,2,3-benzotriazole in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while reduction of the nitro group produces corresponding amines.
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular proteins and DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Shares the trifluoromethyl and aromatic structure but differs in the presence of a cyano group instead of a nitro group.
4-Chloro-2-(trifluoromethyl)aniline: Similar aromatic structure with a trifluoromethyl group but lacks the benzotriazole moiety.
Uniqueness
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and nitro groups enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Properties
Molecular Formula |
C15H9ClF3N5O4 |
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Molecular Weight |
415.71 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-nitrobenzotriazol-1-yl)oxyacetamide |
InChI |
InChI=1S/C15H9ClF3N5O4/c16-11-3-1-8(5-10(11)15(17,18)19)20-14(25)7-28-23-13-6-9(24(26)27)2-4-12(13)21-22-23/h1-6H,7H2,(H,20,25) |
InChI Key |
ZJCMYNFHCGENFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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